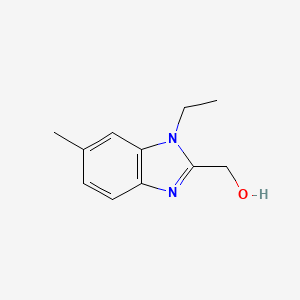
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol is a heterocyclic organic compound with a benzimidazole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The benzimidazole ring system is known for its biological activity and is a common scaffold in drug design.
Méthodes De Préparation
The synthesis of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol typically involves the reaction of 1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 1,2-phenylenediamine with ethyl methyl ketone in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then heated to promote cyclization, forming the benzimidazole ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Applications De Recherche Scientifique
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Due to its biological activity, it is investigated for potential use in treating various diseases, including cancer and infectious diseases
Mécanisme D'action
The mechanism of action of 1-Ethyl-6-methyl-1h-benzimidazole-2-methanol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Ethyl-6-methyl-1h-benzimidazole-2-methanol can be compared with other benzimidazole derivatives, such as:
2-Methylbenzimidazole: Similar in structure but lacks the ethyl group, leading to different chemical and biological properties.
1-Methylbenzimidazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
2-Ethylbenzimidazole: Similar but with the ethyl group at a different position, resulting in distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(1-ethyl-6-methylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H14N2O/c1-3-13-10-6-8(2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 |
Clé InChI |
SIXMMAJVYHDHKL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC(=C2)C)N=C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


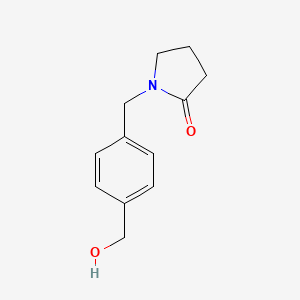
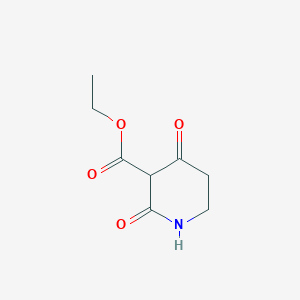
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
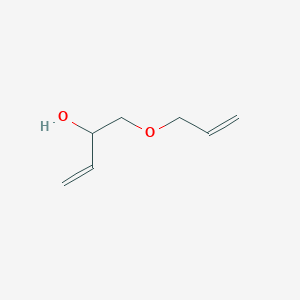

![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)





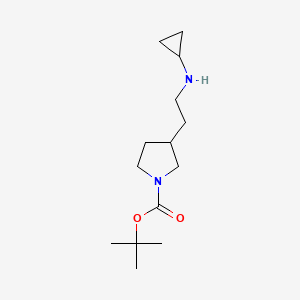

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
